(4E)-N1,N1-Dimethyl-N4-[(3-nitrophenyl)methylidene]benzene-1,4-diamine
Overview
Description
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- is a chemical compound with the molecular formula C15H15N3O2. This compound is known for its unique structure, which includes a benzenediamine core with dimethyl and nitrophenylmethylene substituents. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- typically involves the reaction of 1,4-benzenediamine with N,N-dimethylformamide and 3-nitrobenzaldehyde. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- can be compared with other similar compounds, such as:
1,4-Benzenediamine, N,N-dimethyl-: This compound has a similar core structure but lacks the nitrophenylmethylene substituent.
N,N-Dimethyl-1,4-benzenediamine: Another similar compound with a slightly different structure.
N,N-Dimethyl-N’-(4-nitrophenyl)methylene-1,4-benzenediamine: This compound has a similar structure but with the nitro group in a different position.
The uniqueness of 1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-nitrophenyl)methylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-8-6-13(7-9-14)16-11-12-4-3-5-15(10-12)18(19)20/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLQHUXHUHFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397115 | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-N'-[(3-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60125-35-1 | |
Record name | 1,4-Benzenediamine, N,N-dimethyl-N'-[(3-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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